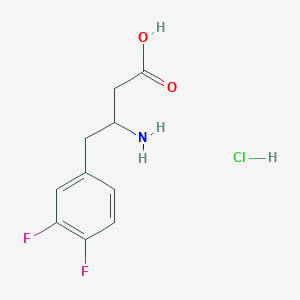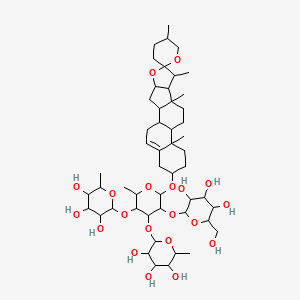
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl 2-fluoroacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl 2-fluoroacrylate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl 2-fluoroacrylate typically involves the reaction of hexafluoroacetone with trifluoromethyl iodide in the presence of a base, followed by esterification with 2-fluoroacrylic acid. The reaction conditions often require low temperatures and anhydrous environments to prevent side reactions and ensure high yields.
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize specialized reactors and catalysts to optimize the reaction conditions and minimize waste.
Analyse Chemischer Reaktionen
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl 2-fluoroacrylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles. Common reagents for these reactions include alkoxides and amines.
Addition Reactions: The double bond in the 2-fluoroacrylate moiety allows for addition reactions with electrophiles such as halogens and hydrogen halides.
Polymerization: The compound can undergo radical polymerization to form fluorinated polymers with unique properties, such as high chemical resistance and low surface energy.
Major products formed from these reactions include substituted fluorinated compounds and polymers with tailored properties for specific applications.
Wissenschaftliche Forschungsanwendungen
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl 2-fluoroacrylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of advanced materials, including fluorinated polymers and surfactants. Its unique properties make it valuable in the development of coatings, adhesives, and sealants.
Biology: In biological research, the compound is used to modify surfaces and create bioinert coatings that resist protein adsorption and cell adhesion. This is particularly useful in the development of biomedical devices and implants.
Medicine: The compound’s chemical resistance and low surface energy make it suitable for use in drug delivery systems and medical coatings. It can be used to create protective coatings for medical devices that prevent biofouling and enhance biocompatibility.
Industry: In industrial applications, the compound is used to create high-performance coatings and materials that withstand harsh chemical environments. It is also used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl 2-fluoroacrylate involves its interaction with molecular targets through its fluorinated moieties. The presence of multiple fluorine atoms enhances the compound’s chemical stability and resistance to degradation. The compound can form strong hydrogen bonds and dipole-dipole interactions with other molecules, which contribute to its unique properties.
In biological systems, the compound’s low surface energy and chemical resistance make it effective in preventing protein adsorption and cell adhesion. This is achieved through the formation of a hydrophobic barrier that repels water and biomolecules.
Vergleich Mit ähnlichen Verbindungen
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl 2-fluoroacrylate can be compared with other fluorinated compounds, such as:
1,1,1,3,3,3-Hexafluoro-2-propanol: This compound is a fluorinated alcohol with similar chemical properties but lacks the 2-fluoroacrylate moiety. It is used as a solvent and reagent in various chemical reactions.
1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol: This compound is structurally similar but has a hydroxyl group instead of the 2-fluoroacrylate moiety. It is used in the synthesis of fluorinated materials and as a solvent in chemical reactions.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: This compound has a methyl group instead of the trifluoromethyl group and is used in the synthesis of specialty chemicals and materials.
The uniqueness of this compound lies in its combination of fluorinated moieties and the 2-fluoroacrylate group, which imparts distinct chemical and physical properties that are valuable in various applications.
Eigenschaften
Molekularformel |
C7H2F10O2 |
|---|---|
Molekulargewicht |
308.07 g/mol |
IUPAC-Name |
[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] 2-fluoroprop-2-enoate |
InChI |
InChI=1S/C7H2F10O2/c1-2(8)3(18)19-4(5(9,10)11,6(12,13)14)7(15,16)17/h1H2 |
InChI-Schlüssel |
KTLLTKOVGAOUHK-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C(=O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide](/img/structure/B12104239.png)
![[1'-13C]2'-deoxycytidine monohydrate](/img/structure/B12104249.png)

![5H-1,3-Dioxolo[4,5-c]pyrrole-5-carboxylic acid,tetrahydro-4-(hydroxymethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester,[3aS-(3aa,4b,6aa)]-](/img/structure/B12104264.png)


![(R)-2-((2-Chlorobenzyl)amino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B12104298.png)


![2-[5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B12104309.png)
![Methyl 4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12104313.png)


![5-Fluoro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12104337.png)
